molecular formula C19H13Cl3N2O2 B2563460 1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-55-2

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2563460
CAS No.: 941952-55-2
M. Wt: 407.68
InChI Key: GPLXEQFLFLRORA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Model Compounds

Studies on dihydronicotinamides, which share structural motifs with the compound of interest, reveal their application as model compounds for natural coenzymes. Spectroscopic investigations, including 1H NMR, UV/V1S absorption, and fluorescence spectroscopy, provide insights into their conformation, absorption properties, and fluorescence, indicating their potential in biochemical and pharmaceutical research for understanding enzyme-coenzyme interactions and the electronic properties of similar compounds (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Biological Evaluation

New series of 1,4-dihydropyridine derivatives, synthesized using catalysts like N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide, have shown antibacterial and anti-oxidant activities. This suggests the compound's potential framework could be utilized in creating derivatives with significant biological functions, highlighting its versatility in developing new therapeutic agents (Ghorbani‐Vaghei et al., 2016).

Chemical Synthesis and Chiral Auxiliaries

The synthesis of halo-substituted carboxamides as chiral auxiliaries for the asymmetric synthesis of amino acids illustrates another application. These compounds, including ones structurally related to the compound of interest, are crucial in synthesizing amino acids with high enantiomeric purity, demonstrating their importance in producing pharmaceuticals and research chemicals (Belokon’ et al., 2002).

Physicochemical Studies and Interaction Landscapes

Research on N-(chlorophenyl)pyridinecarboxamides explores their physicochemical properties and interaction landscapes. Such studies can provide a foundation for understanding the electronic properties and potential pharmaceutical applications of structurally similar compounds, including the investigation of their interaction environments through methods like Hirshfeld surface analysis (Gallagher et al., 2022).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,4-dichlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXEQFLFLRORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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